[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate
Description
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate is a synthetic carbamate derivative characterized by a 4-chlorophenoxy group at the 4-position, a nitro group at the 3-position of the phenyl ring, and an N-(3-chlorophenyl)carbamate moiety. and Imramovsky et al. .
Properties
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O5/c21-14-5-7-17(8-6-14)29-19-9-4-13(10-18(19)24(26)27)12-28-20(25)23-16-3-1-2-15(22)11-16/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOFSFHIFCVRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures act by binding to their targets and modulating their activity. This can result in changes in cellular processes and biochemical pathways.
Biochemical Pathways
Compounds with similar structures have been shown to impact various metabolic pathways, including those involved in energy metabolism and neuroplasticity
Pharmacokinetics
Similar compounds are known to be rapidly and completely absorbed, metabolized in the liver, and excreted via the kidneys. The bioavailability of such compounds can be influenced by factors such as dose, route of administration, and individual patient characteristics.
Result of Action
Based on the effects of similar compounds, it may influence cellular energy metabolism, neuroplasticity, and potentially other cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Oprea1_483454. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, lifestyle factors such as diet and exposure to other chemicals can also influence the compound’s efficacy and potential side effects.
Biological Activity
The compound [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate is a synthetic organic molecule belonging to the carbamate class. Its structure, characterized by multiple aromatic rings and functional groups, suggests potential applications in both agricultural and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and interaction with biological systems.
Chemical Structure and Properties
The compound features a complex arrangement of functional groups:
- Chlorinated Phenyl Groups : These enhance lipophilicity, potentially improving cellular membrane permeability.
- Nitro Group : This group can participate in reduction reactions, possibly yielding amines under specific conditions.
- Carbamate Moiety : This functional group is known for its reactivity, particularly hydrolysis in the presence of water or nucleophiles.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Carbamate : Reaction of a suitable amine with a chloroformate or isocyanate derivative.
- Nitration : Introduction of the nitro group through electrophilic aromatic substitution using nitric acid and sulfuric acid.
- Chlorination : Chlorination of aromatic rings using chlorine gas or chlorinating agents.
- Final Coupling : Condensation reactions to obtain the final product.
Insecticidal Properties
Research indicates that compounds similar to this compound exhibit insecticidal properties. The mechanism may involve inhibition of acetylcholinesterase (AChE), leading to neurotoxic effects in pests. The compound's structural features suggest it could also affect mammalian systems, necessitating further investigation into its safety profile and therapeutic windows.
Pharmacological Studies
Several studies have evaluated the biological activity of carbamate compounds:
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| This compound | Nitro group, chlorinated phenyls | Potential pesticide/medicinal |
| Carbaryl | Carbamate structure | Insecticide |
| Chlorpyrifos | Organophosphate with chlorinated rings | Insecticide |
| Phenmedipham | Phenolic carbamate | Herbicide |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds .
Molecular Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial. Techniques such as molecular docking simulations and high-throughput screening assays are employed to evaluate binding affinities and mechanisms of action. These studies help predict the compound's efficacy and safety profile in biological systems .
Case Studies
- Toxicity Assessments : A study on N-methyl carbamate pesticides showed that they are reversible inhibitors of AChE, highlighting potential neurotoxic effects in various organisms, including mammals .
- Hydrolysis Studies : Research indicated that carbamate compounds undergo hydrolysis in microbial populations, leading to the accumulation of metabolites like monomethylamine (MA), which can stimulate methanogenesis under anaerobic conditions .
Scientific Research Applications
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate is a synthetic organic molecule belonging to the carbamate class, featuring multiple aromatic rings and functional groups like a nitro group and chlorinated phenyl moieties.
Applications
- Agricultural Chemistry : Primarily, this compound is used in agricultural chemistry as a pesticide or herbicide due to its potential biological activity against pests.
- Medicinal Chemistry : Its structure suggests potential uses in medicinal chemistry, where it could be a lead compound for developing new drugs targeting specific biological pathways. Compounds with chlorinated phenyl groups often show enhanced bioactivity due to increased lipophilicity, which can improve cellular membrane permeability.
Interactions
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules like proteins and enzymes. Techniques such as molecular docking simulations and high-throughput screening assays are often employed to evaluate binding affinities and mechanisms of action. Understanding these interactions helps predict the compound's efficacy and safety profile in biological systems.
Structural Similarity
Several compounds share structural similarities with this compound, particularly within the carbamate and chlorinated phenyl classes:
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| This compound | Nitro group, chlorinated phenyls | Potential pesticide/medicinal |
| Carbaryl | Carbamate structure | Insecticide |
| Chlorpyrifos | Organophosphate with chlorinated rings | Insecticide |
| Phenmedipham | Phenolic carbamate | Herbicide |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Notes:
- Lipophilicity: The nitro group in the target compound likely enhances lipophilicity compared to analogs lacking electron-withdrawing groups (e.g., methyl or trifluoromethyl substituents) .
Key Research Findings
Substituent Effects on Lipophilicity:
- Nitro groups increase log k values significantly compared to methyl or methoxy groups, as demonstrated in HPLC studies of 4-chloro-2-carbamoylphenyl derivatives .
- Chlorine atoms at the 3- or 4-positions of the phenyl ring enhance hydrophobic interactions, critical for membrane permeability .
Biological Relevance:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate, and how can purity be ensured?
- Methodology : The compound can be synthesized via a coupling reaction between 4-(4-chlorophenoxy)-3-nitrobenzyl alcohol and 3-chlorophenyl isocyanate under anhydrous conditions. Key parameters include maintaining a nitrogen atmosphere, using a catalyst like triethylamine, and refluxing in dichloromethane at 40–50°C for 6–8 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodology :
- NMR : H NMR (400 MHz, CDCl) should show signals for the nitro group (δ 8.2–8.4 ppm), chlorophenoxy protons (δ 6.8–7.3 ppm), and carbamate methylene (δ 4.8–5.2 ppm). C NMR confirms carbonyl carbons (C=O at ~155 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS should exhibit a molecular ion peak [M+H] matching the exact mass (calculated for CHClNO: 453.03 g/mol).
- UV-Vis : Absorption maxima in methanol (λ ~270 nm and 320 nm) indicate π→π* transitions in the nitro-aromatic system .
Q. How does the compound’s solubility and stability vary across solvents and pH conditions?
- Methodology : Solubility is tested in DMSO, methanol, and aqueous buffers (pH 2–10) via shake-flask methods. Stability is assessed by incubating the compound at 25°C and 40°C for 72 hours, followed by HPLC analysis. Polar aprotic solvents (e.g., DMSO) enhance solubility, while acidic conditions (pH < 4) may hydrolyze the carbamate group. Stability in neutral/basic conditions is critical for biological assays .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization is recommended. Key steps include growing crystals via vapor diffusion (e.g., ether into DCM solution), collecting data at 100 K, and refining anisotropic displacement parameters. Discrepancies in bond lengths (e.g., nitro group geometry) are resolved using Hirshfeld surface analysis and residual density maps .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or fungal enzymes?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. The nitro group’s electron-withdrawing effects and chlorophenoxy moiety’s hydrophobicity are critical for binding. For example, docking into the ATP-binding pocket of cyclin-dependent kinase 9 (CDK9) may reveal hydrogen bonds with backbone amides (e.g., Lys48) and π-stacking with Phe103 .
Q. What experimental designs address contradictions in reported biological activities (e.g., fungicidal vs. cytotoxic effects)?
- Methodology :
- Dose-Response Studies : Test the compound across a wide concentration range (0.1–100 μM) in fungal (e.g., Candida albicans) and mammalian cell lines (e.g., HEK293) to differentiate selective toxicity.
- Mechanistic Probes : Use fluorescent markers (e.g., propidium iodide for membrane integrity) and ROS assays to distinguish fungicidal action from apoptosis. Contradictory results may arise from off-target effects, requiring kinase profiling (e.g., KinomeScan) .
Q. How can isotopic labeling (C/C) elucidate metabolic or environmental degradation pathways?
- Methodology : Synthesize C-labeled analogs at the carbamate methylene group. Track degradation in soil/water systems via liquid scintillation counting and LC-MS/MS. Key metabolites (e.g., 3-chloroaniline) indicate hydrolysis pathways. Stable C labels aid in NMR-based tracking of metabolic intermediates in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
